Shyobunone

Vue d'ensemble

Description

Shyobunone is a naturally occurring sesquiterpenoid found in the essential oil of Acorus calamus rhizomes . It is known for its insecticidal and repellant properties, making it a valuable compound in pest control . The compound has a molecular formula of C15H24O and a molecular weight of 220.35 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Shyobunone can be synthesized through the hydrodistillation of Acorus calamus rhizomes . The essential oil obtained is then analyzed using gas chromatography and mass spectrometry to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of essential oil from Acorus calamus rhizomes followed by purification processes to isolate the compound . The extraction is typically performed using hydrodistillation, and the purification involves chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Shyobunone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound typically use halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Insecticidal and Repellent Properties

Overview

Shyobunone is primarily recognized for its insecticidal and repellent properties, particularly against stored-grain pests. Research has demonstrated its effectiveness in deterring insects such as Lasioderma serricorne (cigarette beetle) and Tribolium castaneum (red flour beetle).

Key Findings

- The essential oil derived from Acorus calamus, which contains this compound, exhibited significant contact toxicity with LD50 values of 14.40 μg/adult for Lasioderma serricorne and 32.55 μg/adult for Tribolium castaneum .

- Isolated this compound showed LD50 values of 20.24 μg/adult against Lasioderma serricorne and 24.19 μg/adult against Tribolium castaneum, indicating strong insecticidal activity .

Table 1: Insecticidal Activity of this compound

| Compound | Insect Species | LD50 (μg/adult) |

|---|---|---|

| Essential Oil | Lasioderma serricorne | 14.40 |

| Essential Oil | Tribolium castaneum | 32.55 |

| This compound | Lasioderma serricorne | 20.24 |

| This compound | Tribolium castaneum | 24.19 |

Repellent Efficacy

this compound also exhibits remarkable repellent properties, with studies showing a repellency rate of over 90% against various insects at specific concentrations . The compound's effectiveness as a natural alternative to synthetic insecticides positions it as a valuable resource in sustainable pest management strategies.

Neuroprotective Potential

Mechanism of Action

Recent studies have indicated that this compound may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting AChE, this compound could potentially enhance acetylcholine levels in the brain, thereby improving cognitive function .

GABAergic Modulation

Moreover, this compound has been identified as a modulator of the GABAA receptor, suggesting its potential application in treating neurological disorders characterized by GABAergic imbalances . This property opens avenues for further research into its therapeutic applications in anxiety and seizure disorders.

Antimicrobial Activity

Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against various bacterial strains, making it a candidate for pharmaceutical applications. Its efficacy against pathogens indicates potential uses in developing natural antimicrobial agents for agricultural and medical purposes .

Mécanisme D'action

Shyobunone exerts its insecticidal and repellant effects by disrupting the nervous system of insects . It interferes with the normal functioning of neurotransmitters, leading to paralysis and death of the insects . The compound targets specific receptors in the insect nervous system, making it highly effective against pests .

Comparaison Avec Des Composés Similaires

Isoshyobunone: A structural isomer of this compound with similar insecticidal and repellant properties.

β-Asarone: Another compound found in Acorus calamus with insecticidal activity.

Methylisoeugenol: A compound with similar chemical properties and biological activities.

Uniqueness of this compound: this compound is unique due to its specific molecular structure, which contributes to its high efficacy as an insecticide and repellent . Compared to isothis compound, this compound shows stronger contact toxicity against certain pests .

Activité Biologique

Shyobunone is a naturally occurring compound predominantly found in the essential oil of Acorus calamus (sweet flag) and other plant species. This article explores the biological activities of this compound, focusing on its insecticidal, repellent, antibacterial, and antioxidant properties, supported by relevant data and case studies.

This compound has the chemical formula and is classified under terpenoids. Its structure contributes to its diverse biological activities.

Insecticidal Efficacy

This compound exhibits significant insecticidal activity against various pests. A study identified the LD50 values for this compound and isothis compound against Lasioderma serricorne (LS) and Tribolium castaneum (TC), demonstrating its potential as a natural insecticide:

| Compound | LD50 (μg/adult) | Target Insect |

|---|---|---|

| This compound | 20.24 | Lasioderma serricorne |

| Isothis compound | 24.19 | Lasioderma serricorne |

| Isothis compound | 61.90 | Tribolium castaneum |

The essential oil containing this compound showed a contact toxicity with LD50 values of 14.40 μg/adult for LS and 32.55 μg/adult for TC, indicating that the oil's overall efficacy is higher than isolated compounds .

Repellent Activity

In addition to its insecticidal properties, this compound also acts as a repellent. The essential oil demonstrated strong repellency rates of 98% against TC at a dose of 78.63 nL/cm² after two hours of exposure. Comparatively, this compound itself showed a repellency rate of 90% under similar conditions .

Antibacterial and Antioxidant Activities

Recent studies have highlighted the antibacterial properties of this compound-rich essential oils from various plants. For instance, the essential oil from Ferula drudeana, which contains 44.2% this compound, exhibited moderate antibacterial activity against several microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida krusei | 19.5 |

| Candida utilis | 9.75 |

The methanolic extracts from the fruits and roots of Ferula drudeana also demonstrated strong antioxidant activity through DPPH radical scavenging assays .

Traditional Uses and Validation

This compound has been utilized in traditional medicine systems for various ailments, including respiratory issues and as an antitumor agent. A review of traditional uses in Ayurvedic medicine highlights its efficacy in treating memory disorders and gastrointestinal diseases . Scientific validation through pharmacological studies supports these claims, showcasing this compound's potential therapeutic benefits.

Propriétés

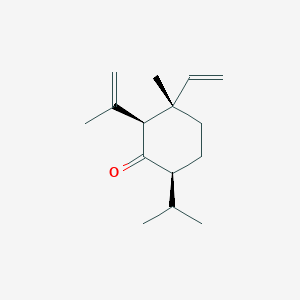

IUPAC Name |

(2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHRSRIPLDHJHR-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@@H](C1=O)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019945 | |

| Record name | (+)-Shyobunone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21698-44-2 | |

| Record name | Shyobunone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021698442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Shyobunone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SHYOBUNONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92NQU4WN5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.